Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, also known as diethyl oxalacetate sodium salt, is a chemical compound characterized by its beige to light orange crystalline powder form. It has a molecular formula of and a molecular weight of approximately 210.16 g/mol. The compound is slightly soluble in water, with a solubility of about 1.2 g/L at 25°C, and has a melting point ranging from 188°C to 190°C .
This compound is notable for its role in various
Diethyl oxalacetate sodium salt serves as a readily available precursor for oxaloacetic acid, a crucial intermediate in various metabolic pathways. Researchers can hydrolyze the diethyl ester groups of the salt to obtain oxaloacetic acid, which plays a vital role in studies on:
Diethyl oxalacetate sodium salt acts as a valuable building block in the synthesis of various organic compounds. Its reactive ketoester functionality allows researchers to participate in diverse reactions, including:
These reactions highlight its versatility as a reagent in organic synthesis.
Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate exhibits notable biological properties due to its role in biochemical pathways:
It is also involved in the preparation of oxaloacetic acid, an important intermediate in the citric acid cycle, which underscores its significance in metabolic pathways .
The synthesis of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate typically involves the following steps:
Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate has diverse applications across various fields:
Research on sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate has indicated that it may interact with various biomolecules and enzymes:
Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate shares similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diethyl oxalacetate sodium salt | Used similarly as a reagent in organic synthesis | |
Sodium diethyl oxalylacetate | Similar structure but different reactivity profile | |
Sodium ethyl oxalacetate | Less complex than sodium 1,4-diethoxy derivative | |
Sodium diethyl 2-oxosuccinate | Related compound used in similar synthetic pathways |
Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate stands out due to its specific structural configuration and reactivity patterns that enable it to participate in unique chemical transformations not commonly observed in its analogs .
The Claisen condensation, named after German chemist Rainer Ludwig Claisen who first reported it in 1887, forms the foundation for the synthesis of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate. Born in 1851, Claisen began studying chemistry in 1869, worked as a military nurse, and later returned to academia where he conducted groundbreaking research in Kekulé's laboratory. His pioneering work on carbon-carbon bond formation reactions established fundamental synthetic methodologies still employed today.
Early synthetic approaches to sodium diethyl oxalacetate, disclosed in U.S. Patent No. 1,948,201, involved dissolving metallic sodium in ethanol to form sodium ethoxide, cooling the resulting solution to 0-15°C, and adding stoichiometric amounts of diethyl oxalate and ethyl acetate. The reaction typically proceeded for 2-4 hours under controlled temperature conditions. This traditional method, while effective, presented several challenges including handling difficulties, extended reaction times, and inconsistent product quality that made large-scale production problematic.
The structure of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate has been thoroughly characterized and exists in two isomeric forms - the (Z) and (E) configurations. The compound has a molecular weight of 210.16 g/mol and melts at 188-190°C. According to PubChem data, it is structurally related to diethyl 2-hydroxyfumarate as a parent compound, highlighting its position within a broader family of functionalized oxalacetate derivatives.
Table 1: Physical and Chemical Properties of Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate
Property | Value |
---|---|
CAS Number | 40876-98-0 |
Molecular Formula | C₈H₁₁NaO₅ |
Molecular Weight | 210.16 g/mol |
Melting Point | 188-190°C |
Physical Form | Crystalline solid |
Solubility | Soluble in polar solvents |
IUPAC Name | Sodium (Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate |
Common Synonyms | Sodium diethyl oxalacetate, Diethyl oxalacetate sodium salt |
Purity (Commercial) | ≥95% |
The evolution of synthetic approaches to this compound demonstrates significant progress in both methodology and efficiency. Early procedures required extended reaction times, delivered inconsistent yields, and faced challenges in product isolation. Modern synthetic methods, by contrast, have greatly reduced reaction times and improved product purity through carefully optimized reaction parameters.
The mechanism of the Claisen condensation for synthesizing sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate follows a stepwise process that has been extensively studied. Understanding this mechanism provides critical insight into reaction optimization strategies. The process begins with deprotonation of ethyl acetate by sodium ethoxide to form an enolate anion, which serves as a nucleophile in the subsequent step.
A significant advancement in the synthesis came with the discovery that reversing the order of reagent addition dramatically improves reaction outcomes. Traditional methods added diethyl oxalate and ethyl acetate to sodium ethoxide solution, but U.S. Patent research revealed that adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate eliminated many handling problems and improved efficiency. This reverse addition strategy has become the preferred approach for industrial-scale production.
The mechanistic steps of this reverse addition strategy proceed as follows:
The reaction can be represented by the following equation:
CH₃COOC₂H₅ + (C₂H₅O)₂C=O + NaOC₂H₅ → Na⁺ [C₈H₁₁O₅]⁻ + C₂H₅OH
Comparative studies between traditional and reverse addition methods have demonstrated remarkable differences in reaction outcomes. In one study, the reverse addition produced a free-flowing crystalline product with consistent quality, while the traditional method resulted in problematic solids that were difficult to filter and process. This clear advantage has established reverse addition as the preferred approach for industrial production.
The unique effectiveness of the reverse addition strategy can be attributed to several factors:
The formation and stabilization of the enolate intermediate is crucial for successful synthesis of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate. Traditional approaches utilize strong bases like sodium ethoxide to quantitatively deprotonate ethyl acetate at the α-position. However, research into alternative catalytic systems has revealed opportunities for enhanced efficiency and selectivity.
Enolate stability is influenced by several factors including the countercation (Na⁺, Li⁺, etc.), solvent system, and potential stabilizing additives. Each of these elements can be strategically manipulated to improve reaction outcomes. The choice of countercation significantly impacts reactivity, with sodium enolates generally exhibiting different behavior than lithium enolates due to differences in coordination properties and ion-pairing effects.
Recent research has demonstrated that enolate intermediates can be stabilized through anion-π interactions, which provides additional options for stabilization beyond traditional methods. This discovery offers new approaches for designing catalytic systems that enhance enolate formation and reactivity.
Lewis acid catalysis represents another promising approach for activating carbonyl compounds toward enolate formation. Lewis acids coordinate to the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating deprotonation even with relatively weak bases. This "soft conditions" approach can be particularly valuable for substrates that are sensitive to strongly basic conditions.
Table 2: Comparison of Catalytic Systems for Enolate Formation and Stabilization
Catalytic System | Mechanism | Advantages | Limitations |
---|---|---|---|
Strong Base (NaOEt) | Direct deprotonation | Simple, established methodology | Requires anhydrous conditions, sensitive to moisture |
Lewis Acid Coordination | Carbonyl activation | Can work with weaker bases, milder conditions | Additional reagent, potential side reactions |
Anion-π Stabilization | Aromatic surface stabilization | Enhanced enolate stability, potential stereoselectivity | Requires specialized aromatic substrates |
Biomimetic Systems | Dual oxyanion hole stabilization | Highly efficient, potential for stereoselectivity | Complex catalysts, challenging synthesis |
Inspiration from biological systems may also inform catalyst design. Enzymatic Claisen condensations in biological systems utilize two oxyanion holes that stabilize different intermediates in the reaction pathway. Oxyanion hole I specifically stabilizes the enolate intermediate, while oxyanion hole II stabilizes the tetrahedral intermediate formed during the reaction. Studies have demonstrated that removing either hydrogen bond donor from these systems causes substantial loss of transition state stabilization (≥3.4 kcal/mol). This insight suggests that designing catalysts with multiple stabilizing interactions could dramatically improve synthetic efficiency.
The interplay between enolate stabilization and reactivity represents a critical balance in optimizing reaction conditions. While excessive stabilization may reduce reactivity, inadequate stabilization can lead to side reactions. Finding the optimal balance for sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate synthesis remains an active area of research.
Solvent selection plays a pivotal role in the synthesis of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, affecting reactant solubility, reaction rate, and product yield. Traditional syntheses employed ethanol as both reactant and reaction medium, but recent research has explored alternative solvents to enhance efficiency.
A comprehensive optimization study conducted in a continuous flow reactor revealed critical insights into reaction parameters. Researchers identified poor solubility of reactants in ethanol (1g/40cm³) as a significant limitation and explored alternative solvents including THF, which provided substantially improved solubility (up to 1g/2cm³). Despite THF being considered somewhat problematic from a green chemistry perspective, its aprotic nature and enhanced solubilizing capabilities made it an effective alternative for process optimization.
Design of Experiments (DoE) methodology has been employed to systematically investigate key reaction parameters, revealing complex relationships between variables. Temperature exhibited a negative linear effect with a smaller positive quadratic effect on yield, while residence time demonstrated positive effects for both linear and quadratic terms. The optimal reaction parameters determined through statistical modeling included:
The interaction between reagent equivalents proved particularly interesting, with individual increases in either diethyl oxalate or sodium ethoxide positively affecting yield, but simultaneous increases beyond certain thresholds (both exceeding 1.3 equivalents) resulting in decreased yields. This finding highlights the importance of precise stoichiometric control in maximizing reaction efficiency.
Table 3: Effect of Reaction Parameters on Yield in Continuous Flow Reactor
Temperature (°C) | Diethyl Oxalate Equiv. | Sodium Ethoxide Equiv. | Residence Time (min) | Yield (%) |
---|---|---|---|---|
30 | 1.0 | 1.0 | 5 | 73 |
30 | 1.5 | 1.0 | 5 | 81 |
30 | 1.0 | 1.5 | 5 | 79 |
30 | 1.5 | 1.5 | 5 | 75 |
20 | 1.23 | 1.23 | 2 | 84 |
The transition from batch processing to continuous flow technology represents a significant advancement in the synthesis of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate. This shift reduced reaction times from 20 hours to just 2 minutes while maintaining comparable yields (84% vs. 87%) and achieving impressive throughput (74.4g/h) and space-time yield (3720 kg·h⁻¹·m⁻³). These improvements demonstrate how modern process chemistry approaches can transform classical organic syntheses into efficient, scalable operations.
The concentration of starting materials was found to have minimal impact on reaction yield, providing flexibility in process design and potentially allowing for more concentrated reactions to improve throughput. This robustness to concentration variations is advantageous for large-scale manufacturing operations.
For batch synthesis, the optimal reaction protocol involves:
This optimized procedure consistently delivers sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate in yields exceeding 80% with high purity suitable for subsequent synthetic applications.
Acute Toxic;Irritant